Cas no 1442691-18-0 (7-methylquinoline-8-carbaldehyde)

7-methylquinoline-8-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 7-METHYLQUINOLINE-8-CARBALDEHYDE
- 8-Quinolinecarboxaldehyde, 7-methyl-
- Z1504682864
- 7-methylquinoline-8-carbaldehyde
-
- インチ: 1S/C11H9NO/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13/h2-7H,1H3
- InChIKey: FXFDDXVKXULHFY-UHFFFAOYSA-N
- SMILES: O=CC1=C(C)C=CC2=CC=CN=C21
計算された属性
- 精确分子量: 171.068413911 g/mol
- 同位素质量: 171.068413911 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30
- 分子量: 171.19
- XLogP3: 2
じっけんとくせい
- 密度みつど: 1.183±0.06 g/cm3(Predicted)
- Boiling Point: 329.5±22.0 °C(Predicted)
- 酸度系数(pKa): 3.96±0.31(Predicted)
7-methylquinoline-8-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653347-5.0g |
7-methylquinoline-8-carbaldehyde |
1442691-18-0 | 95% | 5.0g |
$2774.0 | 2023-07-10 | |
Enamine | EN300-1653347-1.0g |
7-methylquinoline-8-carbaldehyde |
1442691-18-0 | 95% | 1.0g |
$956.0 | 2023-07-10 | |
Enamine | EN300-1653347-250mg |
7-methylquinoline-8-carbaldehyde |
1442691-18-0 | 95.0% | 250mg |
$474.0 | 2023-09-21 | |
Enamine | EN300-1653347-2500mg |
7-methylquinoline-8-carbaldehyde |
1442691-18-0 | 95.0% | 2500mg |
$1874.0 | 2023-09-21 | |
Enamine | EN300-1653347-100mg |
7-methylquinoline-8-carbaldehyde |
1442691-18-0 | 95.0% | 100mg |
$331.0 | 2023-09-21 | |
Enamine | EN300-1653347-5000mg |
7-methylquinoline-8-carbaldehyde |
1442691-18-0 | 95.0% | 5000mg |
$2774.0 | 2023-09-21 | |
Aaron | AR02915B-1g |
7-methylquinoline-8-carbaldehyde |
1442691-18-0 | 95% | 1g |
$1340.00 | 2025-02-17 | |
Aaron | AR02915B-2.5g |
7-methylquinoline-8-carbaldehyde |
1442691-18-0 | 95% | 2.5g |
$2602.00 | 2025-02-17 | |
1PlusChem | 1P0290WZ-2.5g |
7-methylquinoline-8-carbaldehyde |
1442691-18-0 | 95% | 2.5g |
$2379.00 | 2024-06-20 | |
Enamine | EN300-1653347-0.05g |
7-methylquinoline-8-carbaldehyde |
1442691-18-0 | 95% | 0.05g |
$222.0 | 2023-07-10 |
7-methylquinoline-8-carbaldehyde 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
7-methylquinoline-8-carbaldehydeに関する追加情報
7-Methylquinoline-8-Carbaldehyde: A Comprehensive Overview
7-Methylquinoline-8-carbaldehyde, also known by its CAS number 1442691-18-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of quinoline derivatives, which are known for their unique structural properties and diverse applications. The molecule consists of a quinoline ring system with a methyl group at position 7 and a formyl group at position 8, making it a valuable substrate for various chemical transformations and functionalization studies.
The synthesis of 7-methylquinoline-8-carbaldehyde typically involves multi-step organic reactions, often utilizing quinoline as the starting material. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the alkylation and aldehyde functionalization steps, significantly improving yield and purity. These developments underscore the importance of sustainable practices in modern chemical synthesis.
One of the most promising applications of 7-methylquinoline-8-carbaldehyde lies in its potential as a precursor for drug development. Quinoline derivatives are well-documented for their pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have demonstrated that this compound can serve as a scaffold for designing bioactive molecules with enhanced therapeutic potential. For example, modifications to the methyl and aldehyde groups have been shown to modulate the compound's solubility, bioavailability, and interaction with biological targets.
In addition to its pharmaceutical applications, 7-methylquinoline-8-carbaldehyde has found utility in materials science. The compound's aromaticity and conjugated system make it an ideal candidate for use in organic electronics. Researchers have investigated its potential as a building block for organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials. Recent breakthroughs in this area include the integration of this compound into polymer blends that exhibit improved charge transport properties.
The spectroscopic properties of 7-methylquinoline-8-carbaldehyde have also been extensively studied, providing valuable insights into its electronic structure and reactivity. UV-vis spectroscopy has revealed strong absorption bands in the visible region, indicative of its conjugated π-system. Furthermore, fluorescence studies have highlighted its potential as a fluorescent probe for sensing applications. These findings align with current trends in analytical chemistry, where there is a growing demand for sensitive and selective sensing platforms.
From an environmental standpoint, the stability and biodegradability of 7-methylquinoline-8-carbaldehyde are critical considerations. Recent eco-toxicological assessments have demonstrated that this compound exhibits low toxicity towards aquatic organisms under standard test conditions. However, further studies are required to evaluate its long-term impact on ecosystems and to develop strategies for safe disposal.
In conclusion, 7-methylquinoline-8-carbaldehyde is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in future research endeavors. As scientific understanding continues to evolve, this compound is likely to unlock new possibilities in drug discovery, materials innovation, and environmental science.
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